molecular formula C6H7NO3S B3066672 2-Methylpyridine-3-sulfonic acid CAS No. 858852-27-4

2-Methylpyridine-3-sulfonic acid

Cat. No.: B3066672
CAS No.: 858852-27-4
M. Wt: 173.19 g/mol
InChI Key: PHRNISIZSLWXBY-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives It features a methyl group at the second position and a sulfonic acid group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpyridine. This process typically requires the use of concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the pyridine ring.

Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. This method involves the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the corresponding sulfonic acids .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent product quality. The use of continuous flow reactors and other modern techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

    Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .

Scientific Research Applications

2-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its sulfonic acid group makes it a useful intermediate in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methylpyridine-3-sulfonic acid exerts its effects depends on its specific application. In biological systems, the sulfonic acid group can interact with various molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific context and application .

Comparison with Similar Compounds

    2-Methylpyridine-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.

    3-Methylpyridine-2-sulfonic acid: The positions of the methyl and sulfonic acid groups are reversed.

    Pyridine-3-sulfonic acid: Lacks the methyl group, making it less hydrophobic.

Uniqueness: 2-Methylpyridine-3-sulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-methylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-6(11(8,9)10)3-2-4-7-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNISIZSLWXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625558
Record name 2-Methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858852-27-4
Record name 2-Methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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